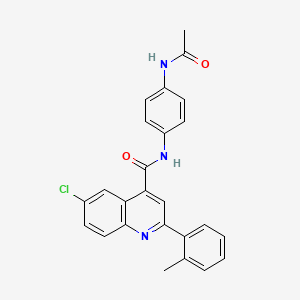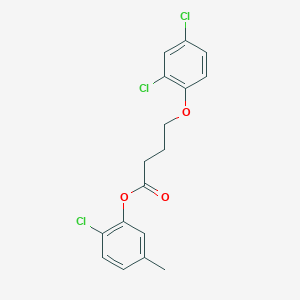![molecular formula C27H18N4O5S B4666408 [4-[Pyridine-4-carbonyl(quinolin-8-ylsulfonyl)amino]phenyl] pyridine-4-carboxylate](/img/structure/B4666408.png)
[4-[Pyridine-4-carbonyl(quinolin-8-ylsulfonyl)amino]phenyl] pyridine-4-carboxylate
Übersicht
Beschreibung
[4-[Pyridine-4-carbonyl(quinolin-8-ylsulfonyl)amino]phenyl] pyridine-4-carboxylate is a complex organic compound that features a unique structure combining pyridine, quinoline, and sulfonyl groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of [4-[Pyridine-4-carbonyl(quinolin-8-ylsulfonyl)amino]phenyl] pyridine-4-carboxylate typically involves multiple steps, starting with the preparation of intermediate compounds. One common route includes the following steps:
Formation of Pyridine-4-carbonyl chloride: Pyridine-4-carboxylic acid is treated with thionyl chloride to form pyridine-4-carbonyl chloride.
Synthesis of Quinolin-8-ylsulfonyl chloride: Quinoline-8-sulfonic acid is reacted with chlorosulfonic acid to produce quinolin-8-ylsulfonyl chloride.
Coupling Reaction: The pyridine-4-carbonyl chloride is reacted with quinolin-8-ylsulfonyl chloride in the presence of a base such as triethylamine to form the intermediate compound.
Final Coupling: The intermediate compound is then reacted with 4-aminophenyl pyridine-4-carboxylate under suitable conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and automated reactors may be employed to enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
[4-[Pyridine-4-carbonyl(quinolin-8-ylsulfonyl)amino]phenyl] pyridine-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the sulfonyl group, using reagents like sodium methoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Sodium methoxide in methanol.
Major Products
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogenated functional groups.
Substitution: Substituted derivatives with different nucleophiles replacing the sulfonyl group.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, [4-[Pyridine-4-carbonyl(quinolin-8-ylsulfonyl)amino]phenyl] pyridine-4-carboxylate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.
Biology
In biological research, this compound may be used as a probe to study enzyme interactions and protein binding due to its ability to form stable complexes with biological macromolecules.
Medicine
In medicine, the compound has potential applications as a therapeutic agent. Its structure suggests it could interact with specific molecular targets, making it a candidate for drug development.
Industry
In industrial applications, the compound can be used in the development of advanced materials, such as polymers and coatings, due to its stability and reactivity.
Wirkmechanismus
The mechanism of action of [4-[Pyridine-4-carbonyl(quinolin-8-ylsulfonyl)amino]phenyl] pyridine-4-carboxylate involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to specific sites on these targets, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or alteration of receptor signaling.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Dichloroaniline: Aniline derivatives with chlorine substitutions.
Valacyclovir Related Compound G: A derivative of valacyclovir with similar structural features.
Uniqueness
[4-[Pyridine-4-carbonyl(quinolin-8-ylsulfonyl)amino]phenyl] pyridine-4-carboxylate is unique due to its combination of pyridine, quinoline, and sulfonyl groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields.
Eigenschaften
IUPAC Name |
[4-[pyridine-4-carbonyl(quinolin-8-ylsulfonyl)amino]phenyl] pyridine-4-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H18N4O5S/c32-26(20-10-15-28-16-11-20)31(37(34,35)24-5-1-3-19-4-2-14-30-25(19)24)22-6-8-23(9-7-22)36-27(33)21-12-17-29-18-13-21/h1-18H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AFIUDSICWGFMQN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)S(=O)(=O)N(C3=CC=C(C=C3)OC(=O)C4=CC=NC=C4)C(=O)C5=CC=NC=C5)N=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H18N4O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
510.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-methoxy-N-methyl-5-({[3-(trifluoromethyl)phenyl]amino}sulfonyl)benzamide](/img/structure/B4666329.png)
![N-[5-[[5-chloro-2-(trifluoromethyl)phenyl]methyl]-1,3-thiazol-2-yl]-2-phenylacetamide](/img/structure/B4666335.png)
![3-(1,3-BENZOXAZOL-2-YL)-N-{[4-(PROPAN-2-YL)PHENYL]METHYL}ANILINE](/img/structure/B4666343.png)
![N-[(E)-3-(4-chlorophenyl)prop-2-enyl]-3-(1-methyltetrazol-5-yl)sulfanylpropan-1-amine;hydrochloride](/img/structure/B4666346.png)
![3-(AZEPANE-1-SULFONYL)-N-(5-{[2-(4-FLUOROPHENYL)-2-OXOETHYL]SULFANYL}-1,3,4-THIADIAZOL-2-YL)BENZAMIDE](/img/structure/B4666352.png)
![1-[(2-FLUOROPHENYL)METHANESULFONYL]-4-(2-METHOXYPHENYL)PIPERAZINE](/img/structure/B4666353.png)
![N-[2-(4-sulfamoylphenyl)ethyl]pentanamide](/img/structure/B4666354.png)
![(5E)-1-(3,4-dimethylphenyl)-5-{[5-(2-methoxy-5-nitrophenyl)furan-2-yl]methylidene}pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B4666359.png)
![5-[(3,5-dimethyl-4-isoxazolyl)methyl]-N-methyl-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]-2-furamide](/img/structure/B4666363.png)
![3-(3-bromophenyl)-N-[1-(2,6-dichlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-4,5-dihydro-5-isoxazolecarboxamide](/img/structure/B4666373.png)


![N,N-diethyl-2-(6-ethyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B4666395.png)
METHANONE](/img/structure/B4666403.png)
